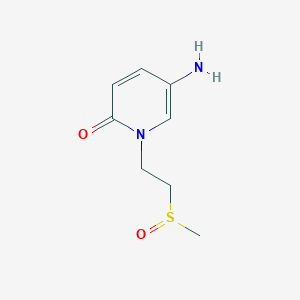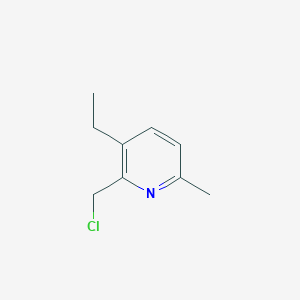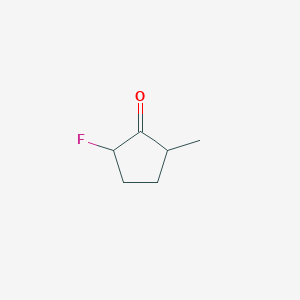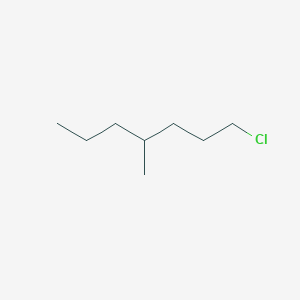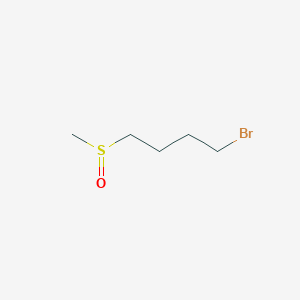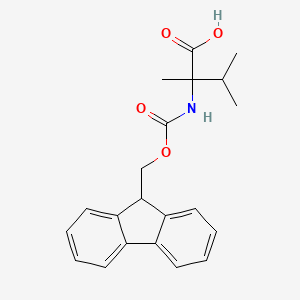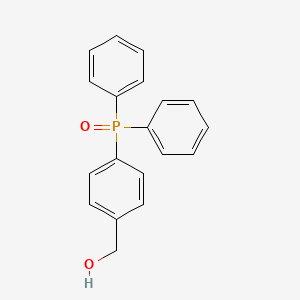
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide: is an organophosphorus compound with the molecular formula C19H17O2P and a molecular weight of 308.31 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide typically involves the reaction of 4-(Hydroxymethyl)phenylphosphine with diphenylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using bulk manufacturing processes. These processes involve the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or are used.
Reduction: Reducing agents like or are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes, influencing the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Triphenylphosphineoxide: Similar in structure but lacks the hydroxymethyl group.
(4-Methylphenyl)diphenylphosphineoxide: Similar but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .
Properties
Molecular Formula |
C19H17O2P |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(4-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 |
InChI Key |
HYLFRHXYLLXNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


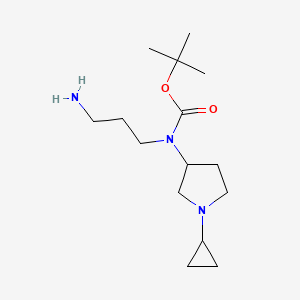

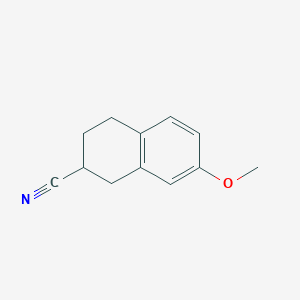
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
